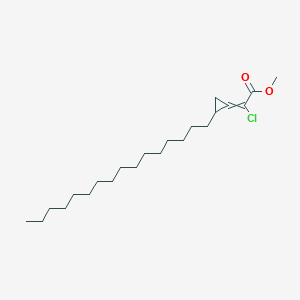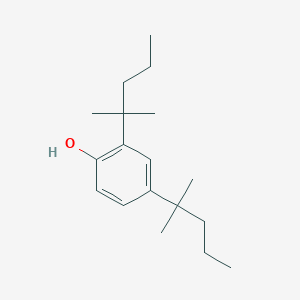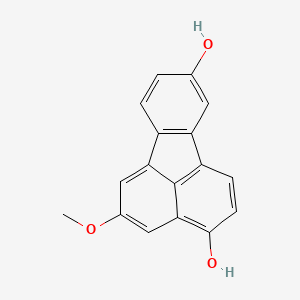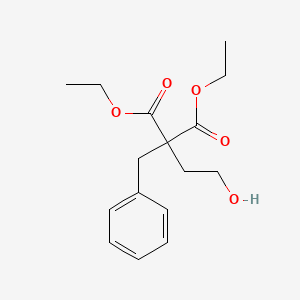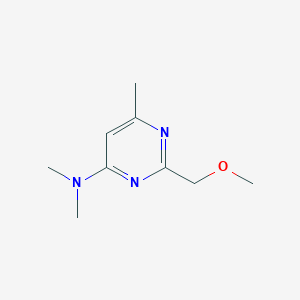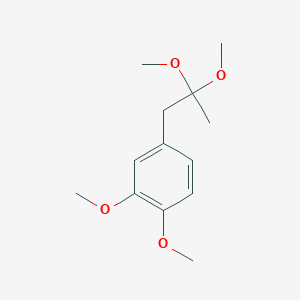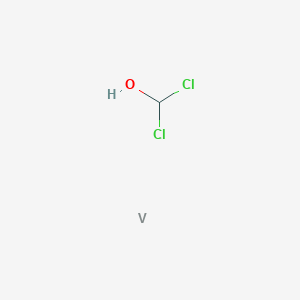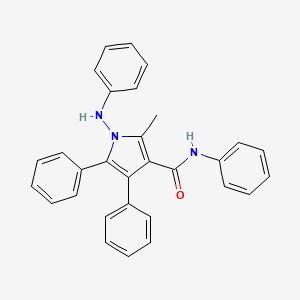
1-Anilino-2-methyl-N,4,5-triphenyl-1H-pyrrole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Anilino-2-methyl-N,4,5-triphenyl-1H-pyrrole-3-carboxamide is a complex organic compound that belongs to the class of pyrrole derivatives Pyrrole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 1-Anilino-2-methyl-N,4,5-triphenyl-1H-pyrrole-3-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of aniline with a suitable pyrrole precursor under specific conditions. The reaction typically requires a catalyst and may involve steps such as nitration, reduction, and cyclization. Industrial production methods may employ large-scale reactors and optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Anilino-2-methyl-N,4,5-triphenyl-1H-pyrrole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
1-Anilino-2-methyl-N,4,5-triphenyl-1H-pyrrole-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Anilino-2-methyl-N,4,5-triphenyl-1H-pyrrole-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-Anilino-2-methyl-N,4,5-triphenyl-1H-pyrrole-3-carboxamide can be compared with other pyrrole derivatives, such as:
1-Phenyl-2-methyl-N,4,5-triphenyl-1H-pyrrole-3-carboxamide: Similar structure but with a phenyl group instead of an anilino group.
1-Anilino-2-ethyl-N,4,5-triphenyl-1H-pyrrole-3-carboxamide: Similar structure but with an ethyl group instead of a methyl group.
1-Anilino-2-methyl-N,4,5-diphenyl-1H-pyrrole-3-carboxamide: Similar structure but with one less phenyl group.
Properties
CAS No. |
88267-42-9 |
|---|---|
Molecular Formula |
C30H25N3O |
Molecular Weight |
443.5 g/mol |
IUPAC Name |
1-anilino-2-methyl-N,4,5-triphenylpyrrole-3-carboxamide |
InChI |
InChI=1S/C30H25N3O/c1-22-27(30(34)31-25-18-10-4-11-19-25)28(23-14-6-2-7-15-23)29(24-16-8-3-9-17-24)33(22)32-26-20-12-5-13-21-26/h2-21,32H,1H3,(H,31,34) |
InChI Key |
LNTXSRIQTFQOQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(N1NC2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Ethyl-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B14376760.png)
![2-[(3,4-Dimethoxyphenyl)methyl]-1,2-benzothiazole-3(2H)-thione](/img/structure/B14376763.png)
silane](/img/structure/B14376772.png)

![Ethyl 2-[(acetyloxy)methyl]-2-nitrohexanoate](/img/structure/B14376782.png)
